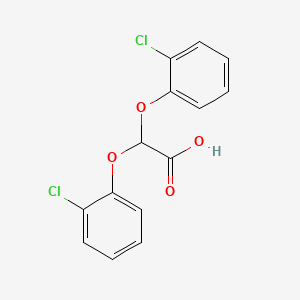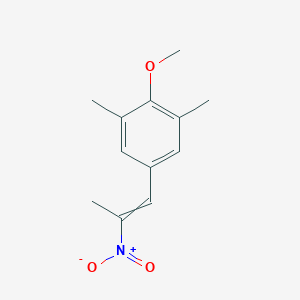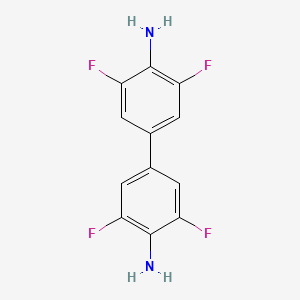
3,3',5,5'-Tetrafluorobenzidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’,5,5’-Tetrafluorobenzidine is a chemical compound with the molecular formula C12H8F4N2 and a molecular weight of 256.1989. It is an achiral molecule, meaning it does not have stereoisomers. This compound is a derivative of benzidine, where four hydrogen atoms are replaced by fluorine atoms at the 3, 3’, 5, and 5’ positions on the benzene rings .
Preparation Methods
The synthesis of 3,3’,5,5’-Tetrafluorobenzidine typically involves a multi-step process. One common method includes the catalytic dehydration of 2,6-dichlorophenol and tetrahalo-2-sulfobenzoic anhydride in a molten state, followed by a decomplexing reaction with a strong acid to prepare a crude product. This crude product is then subjected to alkali extraction and acid precipitation to obtain the final compound .
Chemical Reactions Analysis
3,3’,5,5’-Tetrafluorobenzidine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form amines.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3,3’,5,5’-Tetrafluorobenzidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a reagent in biochemical assays and staining procedures.
Medicine: It is investigated for potential therapeutic applications due to its unique chemical properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,3’,5,5’-Tetrafluorobenzidine involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound enhance its reactivity and stability, allowing it to participate in various chemical reactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
3,3’,5,5’-Tetrafluorobenzidine can be compared with other similar compounds such as 3,3’,5,5’-Tetramethylbenzidine and 3,3’,5,5’-Tetrachlorobenzidine. These compounds share a similar benzidine backbone but differ in the substituents attached to the benzene rings. The presence of fluorine atoms in 3,3’,5,5’-Tetrafluorobenzidine makes it more electronegative and reactive compared to its methyl and chloro counterparts .
Properties
CAS No. |
42794-87-6 |
|---|---|
Molecular Formula |
C12H8F4N2 |
Molecular Weight |
256.20 g/mol |
IUPAC Name |
4-(4-amino-3,5-difluorophenyl)-2,6-difluoroaniline |
InChI |
InChI=1S/C12H8F4N2/c13-7-1-5(2-8(14)11(7)17)6-3-9(15)12(18)10(16)4-6/h1-4H,17-18H2 |
InChI Key |
FHDAHNBPYOFJMC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)N)F)C2=CC(=C(C(=C2)F)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


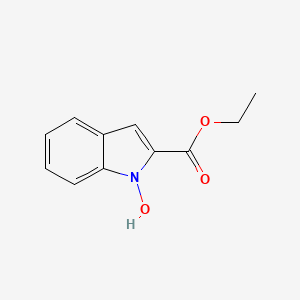
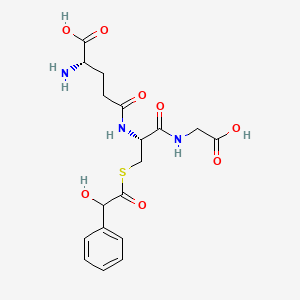
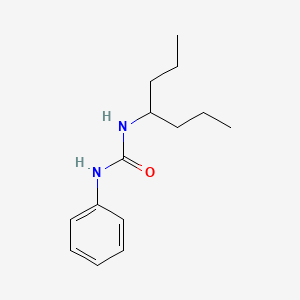
![4H,4'H-[2,2'-Bi-3,1-benzoxazine]-4,4'-dione](/img/structure/B14651631.png)


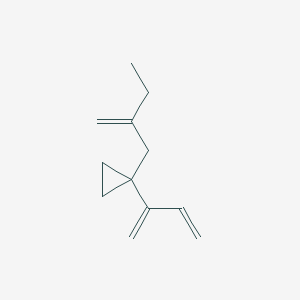


![N-[(Z)-(3-methyl-2-nitroimidazol-4-yl)methylideneamino]-2-pyridin-1-ium-1-ylacetamide;chloride](/img/structure/B14651657.png)

